

# Wikstrol A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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## Compound of Interest

Compound Name: Wikstrol A

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## Abstract

**Wikstrol A** is a naturally occurring biflavonoid isolated from the roots of *Wikstroemia indica*. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, based on available literature. Quantitative data on its bioactivities are summarized, and a logical workflow for its discovery is visualized. This guide is intended to serve as a technical resource for researchers interested in the potential therapeutic applications of **Wikstrol A**.

## Chemical Structure and Properties

**Wikstrol A** is a complex biflavonoid characterized by a linkage between a flavan and a flavone moiety. Its systematic IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one. The chemical and physical properties of **Wikstrol A** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>30</sub> H <sub>22</sub> O <sub>10</sub>
Molecular Weight	542.5 g/mol
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one[1]
SMILES	C1--INVALID-LINK--O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O[1]
InChI	InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1[1]
InChIKey	SRCSHETVEHQXLC-RBISFHTESA-N[1]
CAS Number	159736-35-3[2]
PubChem CID	5481857[1]

## Biological Activity

**Wikstrol A** has been evaluated for a range of biological activities, demonstrating potential as an antifungal, antimitotic, and anti-HIV-1 agent. The quantitative data from these studies are summarized below.

Activity	Assay	Target Organism/System	Result (IC <sub>50</sub> / MMDC)	Reference
Antifungal	Morphological Deformation Assay	Pyricularia oryzae mycelia	70.1 ± 2.4 µM (MMDC)	[2]
Antimitotic	Microtubule Polymerization Inhibition	In vitro	131 ± 3 µM (IC <sub>50</sub> )	[2]
Anti-HIV-1	Anti-HIV-1 Activity Assay	HIV-1	67.8 µM (IC <sub>50</sub> )	[2]

## Experimental Protocols

The following protocols are based on the methods described in the original isolation and subsequent synthetic studies of **Wikstrol A**.

### Isolation of Wikstrol A from Wikstroemia indica

The isolation of **Wikstrol A** was guided by bioassay against *Pyricularia oryzae*.

- **Extraction:** The dried and powdered roots of *Wikstroemia indica* are extracted with a suitable organic solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.
- **Chromatographic Separation:** The bioactive fraction (typically the EtOAc or n-BuOH fraction for flavonoids) is subjected to repeated column chromatography.
  - **Silica Gel Column Chromatography:** The fraction is first separated on a silica gel column using a gradient solvent system, such as chloroform-methanol, to yield several sub-fractions.

- Sephadex LH-20 Column Chromatography: Further purification of the active sub-fractions is performed on a Sephadex LH-20 column, often with a solvent system like chloroform-methanol (1:1), to remove smaller impurities.
- Preparative Thin-Layer Chromatography (TLC): Final purification of **Wikstrol A** can be achieved using preparative TLC with a solvent system such as chloroform-methanol (85:15). The band corresponding to **Wikstrol A** is scraped and eluted with a suitable solvent.

## Structure Elucidation

The chemical structure of **Wikstrol A** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the purified compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR: Provides information on the number and chemical environment of protons in the molecule, including coupling constants that reveal connectivity.
  - $^{13}\text{C}$ -NMR: Determines the number and types of carbon atoms present.
  - 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.
    - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
    - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.

- Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or calculated spectra.
- Single-Crystal X-ray Analysis: The structure of a key intermediate in the total synthesis of **Wikstrol A** was confirmed by single-crystal X-ray analysis of its derivative, providing definitive evidence for the relative and absolute stereochemistry.

## Logical Workflow for Discovery and Characterization

The following diagram illustrates the general workflow from the natural source to the characterization and biological evaluation of **Wikstrol A**.



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Caption: Isolation and Characterization Workflow of **Wikstrol A**.

## Conclusion

**Wikstrol A** is a biflavonoid with a well-defined chemical structure and demonstrated in vitro biological activities. This technical guide provides a consolidated resource for researchers, summarizing its chemical properties, biological data, and the experimental methodologies for

its study. Further investigation into the specific molecular mechanisms of its anti-HIV-1 activity and its potential for in vivo efficacy is warranted.

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## References

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